molecular formula C23H26FN3O2S B2355463 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-1-(4-fluorophenyl)methanesulfonamide CAS No. 1049470-22-5

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-1-(4-fluorophenyl)methanesulfonamide

Cat. No.: B2355463
CAS No.: 1049470-22-5
M. Wt: 427.54
InChI Key: BUZTUZBTEXQTME-UHFFFAOYSA-N
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Description

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-1-(4-fluorophenyl)methanesulfonamide is a useful research compound. Its molecular formula is C23H26FN3O2S and its molecular weight is 427.54. The purity is usually 95%.
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Scientific Research Applications

Synthetic Applications and Chemical Properties

Compounds similar to "N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-1-(4-fluorophenyl)methanesulfonamide" often find applications in synthetic chemistry, particularly in the synthesis of complex heterocyclic structures. For example, the use of aryl radical building blocks for cyclisation onto azoles can synthesize tri- and tetra-cyclic heterocycles, indicating the potential for creating pharmacologically relevant molecules (Allin et al., 2005). Similarly, the study on the synthesis of optically active N-C axially chiral tetrahydroquinoline highlights the potential for creating molecules with specific optical activities, which is crucial for drug development (Suzuki et al., 2015).

Biological Activity and Drug Development

The structural components, such as the dihydroisoquinolin and methanesulfonamide groups, suggest potential biological activity. Research on related compounds demonstrates applications in drug development, for example, as inhibitors of specific enzymes or as receptor antagonists. The study on 3-fluoromethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines as inhibitors of phenylethanolamine N-methyltransferase (PNMT) shows the importance of such structures in developing drugs with potential central nervous system (CNS) applications (Grunewald et al., 2006).

Potential Therapeutic Applications

While direct applications of "this compound" are not specified in available literature, the synthesis and evaluation of similar compounds for their biological activities suggest potential therapeutic uses. For example, the development of novel HMG-CoA reductase inhibitors from methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted compounds indicates the role of such structures in cholesterol management and cardiovascular disease treatment (Watanabe et al., 1997).

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)ethyl]-1-(4-fluorophenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN3O2S/c1-26-13-4-7-22(26)23(27-14-12-19-5-2-3-6-20(19)16-27)15-25-30(28,29)17-18-8-10-21(24)11-9-18/h2-11,13,23,25H,12,14-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUZTUZBTEXQTME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNS(=O)(=O)CC2=CC=C(C=C2)F)N3CCC4=CC=CC=C4C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.